molecular formula C20H21N3O3 B4584678 2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide

2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide

Cat. No. B4584678
M. Wt: 351.4 g/mol
InChI Key: YHLVFDFJWXQLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various studies related to its mechanism of action, physiological effects, and biochemical properties.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes and proteins involved in cancer, inflammation, and pain management.
Biochemical and Physiological Effects:
2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. Additionally, it has been suggested that this compound may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide in lab experiments is its ability to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. However, one of the limitations of using this compound is its potential toxicity and side effects. Therefore, it is important to use caution when handling and administering this compound in lab experiments.

Future Directions

There are several future directions for research related to 2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide. One of the future directions is to further investigate the mechanism of action of this compound. Additionally, future research could focus on the development of new derivatives of this compound with improved efficacy and reduced toxicity. Finally, future research could investigate the potential use of this compound in the treatment of various diseases and conditions.
Conclusion:
In conclusion, 2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide is a synthetic compound that has shown promising results in various studies related to cancer, inflammation, and pain management. This compound has a complex mechanism of action and has been found to have various biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are several future directions for research related to this compound.

Scientific Research Applications

2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide has been widely used in scientific research related to cancer, inflammation, and pain management. This compound has shown promising results in various studies related to its mechanism of action, physiological effects, and biochemical properties.

properties

IUPAC Name

2,3-dimethoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-7-4-5-8-15(14)12-23-13-16(11-21-23)22-20(24)17-9-6-10-18(25-2)19(17)26-3/h4-11,13H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLVFDFJWXQLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide
Reactant of Route 4
Reactant of Route 4
2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.